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Abstract
Ko 143 is a potent and highly selective inhibitor of the ATP-binding cassette (ABC) transporter

subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).

This document provides a comprehensive technical overview of the discovery, historical

development, and preclinical evaluation of Ko 143 and its analogs. It details the experimental

protocols for key assays, presents quantitative data in structured tables, and visualizes relevant

biological pathways and experimental workflows using the DOT language for Graphviz. While

Ko 143 has demonstrated significant promise in preclinical research for overcoming multidrug

resistance, its rapid in vivo metabolism has spurred the development of more stable analogs.

To date, neither Ko 143 nor its closely related analogs have entered clinical trials.

Discovery and History of Development
The development of Ko 143 originated from efforts to find a non-toxic and potent inhibitor of the

ABCG2 transporter. The initial lead compound was Fumitremorgin C (FTC), a natural product

isolated from Aspergillus fumigatus. While FTC was a known potent inhibitor of ABCG2, its

neurotoxicity precluded any clinical applications.[1]

This led to a structure-activity relationship (SAR) campaign to modify the FTC scaffold, aiming

to eliminate toxicity while retaining or improving ABCG2 inhibitory activity. This research led to

the synthesis of a series of tetracyclic analogs of FTC. Among these, Ko 143 emerged as a
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lead candidate, demonstrating potent and specific inhibition of both human and mouse ABCG2.

[2] A significant advantage of Ko 143 was its lack of toxicity at effective concentrations in

preclinical models.[2]

However, a major hurdle in the development of Ko 143 was its poor metabolic stability. It was

discovered that the t-butyl ester moiety of Ko 143 is rapidly hydrolyzed by carboxylesterase 1

(CES1) into an inactive carboxylic acid metabolite.[1][3] This rapid metabolism limited its in vivo

efficacy and bioavailability.

Consequently, research efforts shifted towards developing metabolically stable analogs of Ko
143. This was primarily achieved by replacing the labile t-butyl ester group with an amide

group, leading to the development of the "K-series" of analogs, such as K2 and K34.[1][4]

These analogs have shown improved metabolic stability and favorable oral pharmacokinetic

profiles in mice, making them promising candidates for further preclinical development.[1][4]

Mechanism of Action
Ko 143 functions as a direct inhibitor of the ABCG2 transporter. ABCG2 is a 72-kDa membrane

protein that utilizes the energy from ATP hydrolysis to actively efflux a wide variety of substrates

from cells.[5] This efflux mechanism plays a crucial role in protecting tissues from xenobiotics

and is a major contributor to multidrug resistance (MDR) in cancer cells by pumping out

chemotherapeutic agents.

Ko 143 competitively inhibits the substrate binding site of ABCG2, thereby preventing the efflux

of ABCG2 substrates.[6] This inhibition leads to an increased intracellular concentration of co-

administered drugs that are ABCG2 substrates, effectively reversing MDR. At nanomolar

concentrations, Ko 143 is highly selective for ABCG2. However, at higher micromolar

concentrations (≥1 μM), it can also exhibit inhibitory effects on other ABC transporters, such as

ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[5]

The PI3K/Akt signaling pathway has been implicated in the regulation of ABCG2's subcellular

localization. Inhibition of this pathway can lead to the internalization of the ABCG2 transporter

from the plasma membrane into intracellular vesicles, which may represent an indirect

mechanism to modulate its activity.[7][8]

Quantitative Preclinical Data
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Table 1: In Vitro Inhibitory and Cytotoxic Activity of Ko
143

Cell Line Assay Substrate IC50 / EC90 Reference

HEK G2 ATPase Activity - 9.7 nM (IC50) [5]

BCRP-

expressing cells
BCRP Inhibition - 26 nM (EC90) [9]

HEK293 ABCG2 Inhibition Mitoxantrone 0.09 µM (IC50) [10]

A549 Cytotoxicity - 22.3 µM (CC50) [1]

MDCK-II Cytotoxicity - 12.6 µM (GI50) [9]

Table 2: In Vitro Activity of Ko 143 Analogs

Compoun
d

Cell Line Assay IC50 (µM)
CC50
(µM)

Metabolic
Stability
(%
remainin
g after 60
min in
HLM)

Referenc
e

Ko 143
A549/ABC

G2

PPIX

accumulati

on

0.16 22.3 <5 [1]

K2
A549/ABC

G2

PPIX

accumulati

on

0.18 >50 75 [1]

K34
A549/ABC

G2

PPIX

accumulati

on

0.25 >100 >95 [1]

Table 3: Pharmacokinetic Parameters of Ko 143 Analogs
in Mice (50 mg/kg, oral)
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Compound
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

T1/2 (h) Reference

K2 285 ± 54 2 1547 ± 263 3.2 [4]

K34 456 ± 89 4 3892 ± 741 5.8 [4]

Experimental Protocols
Synthesis of Ko 143
The synthesis of Ko 143 has been described through several routes, often involving a

Bischler–Napieralski reaction as a key step to form the tetracyclic core.[1] An improved

synthesis involves the highly selective, substrate-controlled reduction of an imine formed from

the amide of 6-methoxy-L-tryptophan methyl ester and isovaleric acid.[1]

A detailed, step-by-step synthesis protocol is beyond the scope of this document but can be

found in the cited literature.

ATPase Assay
This assay measures the effect of Ko 143 on the ATP hydrolysis activity of ABCG2.

Membrane Preparation: Isolate crude membranes from insect cells (e.g., Sf9)

overexpressing human ABCG2.

Reaction Mixture: Prepare an ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM

KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl2, 2 mM DTT).

Incubation: Add membrane vesicles to the assay buffer with varying concentrations of Ko
143. Include a control with a known substrate (e.g., methotrexate) to stimulate ATPase

activity and a control with an inhibitor of ATP synthesis (e.g., beryllium fluoride) to measure

basal activity.

ATP Addition: Initiate the reaction by adding ATP.

Inorganic Phosphate Detection: After a defined incubation period at 37°C, stop the reaction

and measure the amount of inorganic phosphate released using a colorimetric method (e.g.,
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molybdate-based assay).

Data Analysis: Calculate the percentage of inhibition of ATPase activity at each Ko 143
concentration compared to the stimulated control.

Cytotoxicity Assay
This assay determines the concentration of Ko 143 that is toxic to cells.

Cell Seeding: Seed cells (e.g., HEK293 or cancer cell lines) in a 96-well plate at a suitable

density (e.g., 4,000 cells/well) and allow them to adhere overnight.

Compound Treatment: Add serial dilutions of Ko 143 to the wells. Include a vehicle control

(e.g., DMSO).

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72

hours).

Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay

or a luminescent cell viability assay (e.g., CellTiter-Glo).

Data Analysis: Plot cell viability against Ko 143 concentration and determine the CC50 (half-

maximal cytotoxic concentration) or GI50 (half-maximal growth inhibition) value.

Transport Assay (Flow Cytometry)
This assay measures the ability of Ko 143 to inhibit the efflux of a fluorescent ABCG2

substrate.

Cell Preparation: Harvest cells overexpressing ABCG2 and resuspend them in a suitable

buffer (e.g., PBS with 1% BSA).

Inhibitor Incubation: Pre-incubate the cells with various concentrations of Ko 143 or a vehicle

control for a short period (e.g., 15-30 minutes) at 37°C.

Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., pheophorbide A, mitoxantrone,

or Hoechst 33342) to the cell suspension.
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Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate

uptake and efflux.

Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow

cytometer.

Data Analysis: Calculate the increase in intracellular fluorescence in the presence of Ko 143
compared to the vehicle control. Determine the IC50 value for the inhibition of substrate

transport.

Visualizations
Signaling Pathway of ABCG2 Regulation and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC
[pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. medchemexpress.com [medchemexpress.com]

10. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Ko 143: A Technical Guide to its Discovery,
Development, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673739#discovery-and-history-of-ko-143-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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